molecular formula C17H14N2O2S B15161510 Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- CAS No. 142095-92-9

Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-

Cat. No.: B15161510
CAS No.: 142095-92-9
M. Wt: 310.4 g/mol
InChI Key: FKXYGLLLFMXZOH-UHFFFAOYSA-N
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Description

Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that features a thieno ring fused to a cinnolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Brønsted acid-mediated cycloisomerization of 2,3-dihalogenated pyridines or quinolines . This method is advantageous due to its high selectivity and tolerance of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno derivatives, while reduction can produce reduced thieno compounds.

Scientific Research Applications

Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-h]quinolines: These compounds share a similar thieno ring structure but differ in the fused heterocyclic system.

    Thieno[2,3-f]quinolines: Another class of compounds with a thieno ring fused to a different heterocyclic system.

Properties

CAS No.

142095-92-9

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,6-dihydrothieno[2,3-h]cinnolin-3-one

InChI

InChI=1S/C17H14N2O2S/c1-21-13-5-3-12(4-6-13)19-16(20)10-11-2-7-15-14(8-9-22-15)17(11)18-19/h3-6,8-10H,2,7H2,1H3

InChI Key

FKXYGLLLFMXZOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C3CCC4=C(C3=N2)C=CS4

Origin of Product

United States

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